

The Target Profile of LMK-235: A Selective HDAC4 and HDAC5 Inhibitor

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Compound of Interest		
Compound Name:	HDAC-IN-5	
Cat. No.:	B15586498	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. While the specific molecule "HDAC-IN-5" is not found in publicly available scientific literature, this guide provides a comprehensive target profile of a well-characterized and selective inhibitor of class IIa HDACs, LMK-235. This compound serves as an exemplary model for understanding the target profile of a selective HDAC inhibitor. LMK-235 demonstrates potent and selective inhibition of HDAC4 and HDAC5, leading to a range of cellular effects.[1][2][3][4][5][6]

Quantitative Data Summary

The inhibitory activity of LMK-235 has been quantified against a panel of HDAC isoforms, demonstrating its selectivity for HDAC4 and HDAC5. Furthermore, its cytotoxic effects have been evaluated in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of LMK-235 against HDAC Isoforms



HDAC Isoform	IC50 (nM)
HDAC5	4.22[2]
HDAC4	11.9[2]
HDAC6	55.7[2]
HDAC1	320[2]
HDAC11	852[2]
HDAC2	881[2]
HDAC8	1278[2]

Table 2: Cytotoxicity of LMK-235 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay
A2780	Ovarian Cancer	0.49[3]	MTT
A2780CisR (cisplatin- resistant)	Ovarian Cancer	0.32[3]	MTT
BON-1	Pancreatic Neuroendocrine Tumor	0.55[5]	Resazurin
QGP-1	Pancreatic Neuroendocrine Tumor	1.04[5]	Resazurin
Cal27	Tongue Squamous Cell Carcinoma	1.03[2]	MTT
Kyse510	Esophageal Squamous Cell Carcinoma	<1[1]	MTT
MDA-MB-231	Breast Cancer	<1[1]	MTT



Key Experimental Protocols Biochemical HDAC Inhibition Assay (Fluorescence-based)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against purified HDAC enzymes.

Objective: To quantify the IC50 value of a test compound against specific HDAC isoforms.

Materials:

- Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 4, 5, 6, 8, 11).
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).
- Test compound (e.g., LMK-235) serially diluted in DMSO.
- Positive control inhibitor (e.g., Trichostatin A).
- 96-well black microplates.
- Fluorescence microplate reader.

Procedure:

- Prepare serial dilutions of the test compound (e.g., LMK-235) at 10 different concentrations, typically in 3-fold steps starting from 10 μ M.[1]
- In a 96-well plate, add the diluted test compound, purified HDAC enzyme, and assay buffer.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).



- Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
- Incubate for a further 15-30 minutes at 37°C to allow for fluorophore development.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

- Human cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231).[1]
- Complete cell culture medium.
- Test compound (e.g., LMK-235) dissolved in DMSO.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]
- Solubilization solution (e.g., DMSO).[1]
- 96-well clear microplates.
- · Microplate reader.



Procedure:

- Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
- Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).[1]
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 544 nm with a reference wavelength of 690 nm) using a microplate reader.[1]
- Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
- Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Cellular Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol details a luminescence-based assay to measure the activity of caspases 3 and 7, key effectors of apoptosis.

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

- Human cancer cell lines (e.g., BON-1, QGP-1).[5]
- Complete cell culture medium.
- Test compound (e.g., LMK-235).



- Caspase-Glo® 3/7 Reagent.
- 96-well white-walled microplates.
- Luminometer.

Procedure:

- Seed cells into 96-well white-walled plates.
- Treat cells with various concentrations of the test compound for different time points (e.g., 8, 24, 32 hours).[5]
- At each time point, add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
- Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to generate a luminescent signal.
- Measure the luminescence using a luminometer.
- The luminescent signal is proportional to the amount of caspase activity and is an indicator of apoptosis.

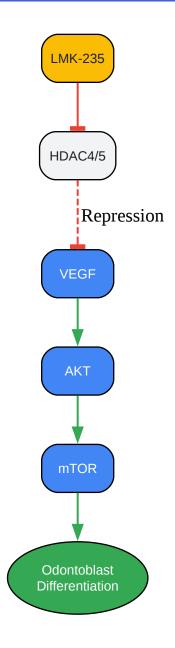
Signaling Pathways and Mechanisms of Action

Inhibition of HDAC4 and HDAC5 by LMK-235 has been shown to modulate several key signaling pathways, leading to its anti-cancer and other biological effects.

VEGF/AKT/mTOR Signaling Pathway in Differentiation

In dental pulp cells, LMK-235 has been shown to promote odontoblast differentiation by upregulating the expression of Vascular Endothelial Growth Factor (VEGF), Protein Kinase B (AKT), and the mammalian Target of Rapamycin (mTOR).[7][8]





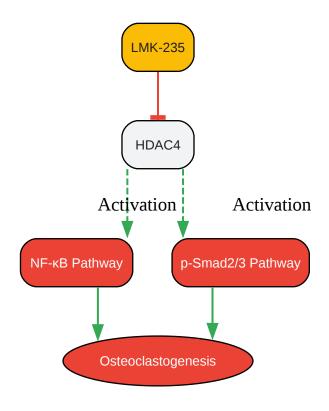
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LMK-235 promotes odontoblast differentiation via the VEGF/AKT/mTOR pathway.

NF-κB and Smad Signaling in Osteoclastogenesis

LMK-235 has been found to inhibit the differentiation and maturation of osteoclasts by regulating the NF-kB and p-Smad2/3 signaling pathways through the inhibition of HDAC4.[9]



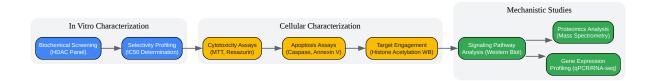


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LMK-235 inhibits osteoclastogenesis by modulating NF-kB and Smad signaling.

Experimental Workflow for Target Profile Characterization

The characterization of an HDAC inhibitor like LMK-235 typically follows a multi-step workflow, from initial biochemical screening to cellular and mechanistic studies.



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